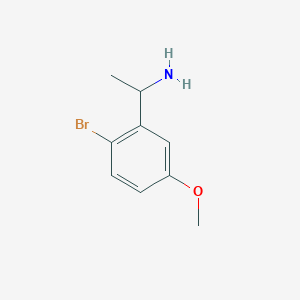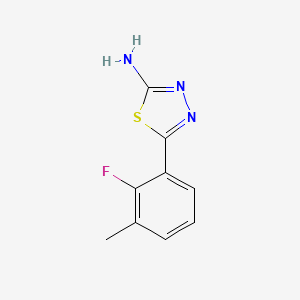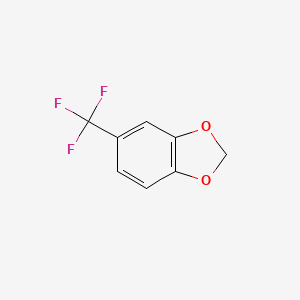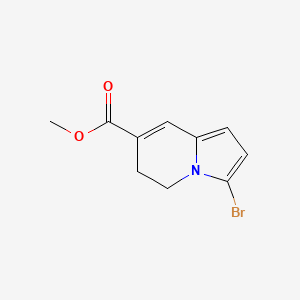
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring This particular compound is characterized by the presence of a bromine atom at the 3rd position and a methyl ester group at the 7th position of the indolizine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate typically involves the bromination of a suitable indolizine precursor followed by esterification. One common method involves the reaction of 5,6-dihydroindolizine with bromine in the presence of a solvent such as acetic acid to introduce the bromine atom at the 3rd position. This is followed by esterification using methanol and a catalyst like sulfuric acid to form the methyl ester group at the 7th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the ester group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-azido-5,6-dihydroindolizine-7-carboxylate or 3-thiocyanato-5,6-dihydroindolizine-7-carboxylate.
Oxidation: Formation of 3-bromo-5,6-dihydroindolizine-7-carboxylic acid.
Reduction: Formation of 5,6-dihydroindolizine-7-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and ester group can influence its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-Chloro-5,6-dihydroindolizine-7-carboxylate
- Methyl 3-Iodo-5,6-dihydroindolizine-7-carboxylate
- Methyl 3-Fluoro-5,6-dihydroindolizine-7-carboxylate
Uniqueness
Methyl 3-Bromo-5,6-dihydroindolizine-7-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogenated derivatives. This uniqueness can be leveraged in the design of novel compounds with desired properties .
Eigenschaften
Molekularformel |
C10H10BrNO2 |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
methyl 3-bromo-5,6-dihydroindolizine-7-carboxylate |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)7-4-5-12-8(6-7)2-3-9(12)11/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
HDTPTRBKFULCLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=CC=C(N2CC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


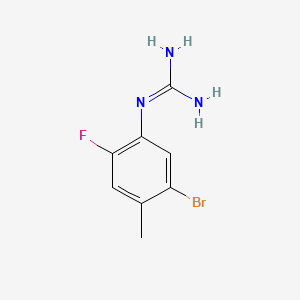
![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13685096.png)
![2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B13685106.png)
![Imidazo[1,5-a]quinoline-1-carboxylic Acid](/img/structure/B13685110.png)
![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)
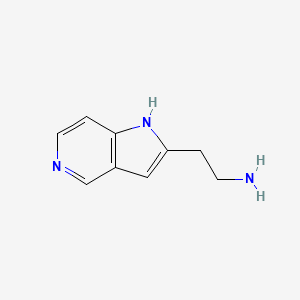
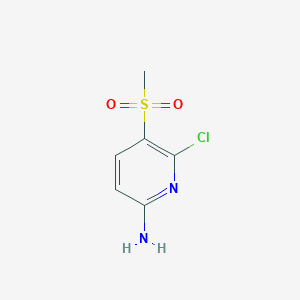

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)
![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
